methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate
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Overview
Description
The compound appears to contain a pyridine ring, which is a basic aromatic ring with a nitrogen atom. Pyridines are often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the addition of the various substituents. The exact method would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyridine ring and various substituents. The 3D structure of similar compounds can often be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyridine ring, which can act as a base and participate in various reactions. The other functional groups in the compound would also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridines generally have a strong, unpleasant odor. They are also often polar and can participate in hydrogen bonding .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have developed methods to access new 2-oxofuro[2,3-b]pyrroles and 2-methylenepyrroles through reactions involving similar compounds. These methods rely on one-pot reactions under mild conditions, providing good yields of these heterocycles. The versatility of these synthetic approaches is demonstrated by the variety of derivatives produced, which are important for further chemical transformations and potential pharmaceutical applications (Attanasi et al., 2004).
Building Blocks for Pyrazolo[4,3-c]pyridines
Methyl (5-oxopyrazol-3-yl)acetate, a compound with structural similarities, has been utilized as a new building block for constructing pyrazolo[4,3-c]pyridines. This application underscores the compound's utility as a synthon in synthesizing new heterocyclic compounds, demonstrating its role in expanding the toolkit for heterocyclic chemistry (Prezent et al., 2016).
Synthesis of Trifluoromethylated Compounds
In another study, ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized via a one-pot three-component reaction. This research highlights the compound's utility in synthesizing fluorinated fused heterocyclic compounds, which are of significant interest due to their biological activities (Wang et al., 2012).
Annulation Reactions
Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, has undergone [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This study showcases the potential of employing similar compounds in catalyzed annulation reactions to synthesize functionally diverse tetrahydropyridines (Zhu et al., 2003).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethylcarbamoylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-20-10(17)8-15-13(19)14-4-6-16-5-2-9-3-7-21-11(9)12(16)18/h2-3,5,7H,4,6,8H2,1H3,(H2,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAMHLKKPZXPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)NCCN1C=CC2=C(C1=O)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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